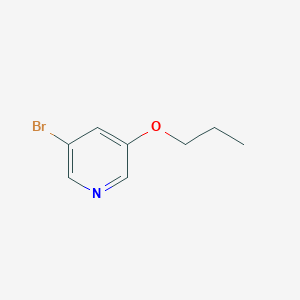

3-Bromo-5-propoxypyridine

Descripción general

Descripción

3-Bromo-5-propoxypyridine is a chemical compound with the CAS Number: 370879-78-0 and a molecular weight of 216.08 . Its IUPAC name is 3-bromo-5-propoxypyridine .

Molecular Structure Analysis

The InChI code for 3-Bromo-5-propoxypyridine is 1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromo group at the 3rd position and a propoxy group at the 5th position.Physical And Chemical Properties Analysis

3-Bromo-5-propoxypyridine has a molecular formula of C8H10BrNO and a molecular weight of 216.08 .Aplicaciones Científicas De Investigación

Pharmaceutical Research

3-Bromo-5-propoxypyridine may be used in the synthesis of drug molecules or prodrugs. Pyridine derivatives are known to possess a wide range of medicinal applications, including antitubercular , antibacterial , anticholinesterase , antihistamine , and antiulcer activities .

Anticancer Agents

Pyridine scaffolds, like 3-Bromo-5-propoxypyridine, have been explored for their potential as anticancer agents. They can serve as PI3K inhibitors or hsp90 inhibitors, which are crucial in cancer treatment strategies .

Antimicrobial Compounds

The structural similarity to other pyridine derivatives suggests that 3-Bromo-5-propoxypyridine could be investigated for its antibacterial properties, potentially leading to new antimicrobial agents .

Antiviral Research

Pyridine-containing compounds have shown importance in antiviral research. Therefore, 3-Bromo-5-propoxypyridine could be a candidate for synthesizing compounds with antiviral activities .

Antidiabetic Research

Given the medicinal attributes of pyridine scaffolds in synthesizing antidiabetic drugs, 3-Bromo-5-propoxypyridine could be utilized in the development of new treatments for diabetes .

Antimalarial Agents

The compound’s potential use in antimalarial drug development is another area of interest, considering the activity of pyridine derivatives against malaria parasites .

Neurological Disorders

Research into treatments for neurological disorders such as Alzheimer’s disease could benefit from the anticholinesterase activity associated with pyridine derivatives, suggesting a role for 3-Bromo-5-propoxypyridine in this field .

Cardiovascular Therapeutics

The antianginal properties of some pyridine derivatives indicate that 3-Bromo-5-propoxypyridine might be explored for its use in cardiovascular therapeutics .

Mecanismo De Acción

Target of Action

3-Bromo-5-propoxypyridine is a chemical compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .

Mode of Action

The mode of action of 3-Bromo-5-propoxypyridine involves its interaction with the palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic group of 3-Bromo-5-propoxypyridine, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 3-Bromo-5-propoxypyridine is the SM coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The result of the action of 3-Bromo-5-propoxypyridine in the SM coupling reaction is the formation of a new carbon–carbon bond . This is achieved through the oxidative addition and transmetalation steps, resulting in the transfer of the organic group from boron to palladium .

Propiedades

IUPAC Name |

3-bromo-5-propoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZVZCUMJDFFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627298 | |

| Record name | 3-Bromo-5-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-propoxypyridine | |

CAS RN |

370879-78-0 | |

| Record name | 3-Bromo-5-propoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)

![3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine](/img/structure/B1358664.png)

![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)

![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)